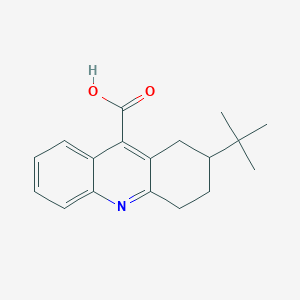

2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Description

2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS: 351000-76-5) is a heterocyclic compound featuring a tetrahydroacridine backbone substituted with a tert-butyl group at position 2 and a carboxylic acid moiety at position 7.

Properties

IUPAC Name |

2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-18(2,3)11-8-9-15-13(10-11)16(17(20)21)12-6-4-5-7-14(12)19-15/h4-7,11H,8-10H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFUQJZKMJBHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the following steps:

Formation of the Tetrahydroacridine Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroacridine core. This can be achieved through a series of condensation reactions.

Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Research

2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its structural resemblance to known bioactive compounds. Its applications include:

- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that modifications of the acridine structure can enhance acetylcholinesterase inhibition, which is crucial for improving cognitive functions in neurodegenerative conditions .

Analytical Chemistry

The compound has also found applications in analytical chemistry:

- Chiral Resolution : It has been utilized in chiral chromatography techniques to separate enantiomers effectively. The ability to resolve optical isomers is vital for the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry .

Organic Synthesis

In organic synthesis, 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid serves as an important intermediate:

- Building Block for Complex Molecules : It can be used to synthesize more complex molecules through various reactions such as cyclization and functional group transformations. This property makes it valuable in the development of new materials and compounds with desired biological activities .

Case Study 1: Neuroprotective Activity

A study focused on the neuroprotective effects of 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives demonstrated significant inhibition of acetylcholinesterase activity. This inhibition was correlated with improved cognitive performance in animal models subjected to neurotoxic agents . The findings suggest that this compound could be a promising candidate for further drug development targeting cognitive impairments.

Case Study 2: Chiral Separation

In another investigation, researchers employed this compound in high-performance liquid chromatography (HPLC) to achieve the enantiomeric resolution of various chiral compounds. The results showed that using 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid as a chiral selector improved separation efficiency compared to traditional methods . This application highlights its utility in the pharmaceutical industry for ensuring drug purity and efficacy.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

- Electron-Donating Groups : The tert-butyl group (a bulky, electron-donating substituent) likely enhances steric hindrance and lipophilicity compared to smaller groups like methyl or halogens. This could influence binding affinity in biological systems but may reduce solubility .

- Halogenated Derivatives: Chloro (7c) and bromo derivatives exhibit lower yields due to steric and electronic effects during synthesis.

- Aryl-Substituted Analogues : Derivatives like 2-phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS: 379238-97-8) have higher molecular weights (303.35 g/mol) and densities (~1.262 g/cm³) compared to the tert-butyl variant, which has a molecular weight of 283.36 g/mol .

Table 2: Physical Properties of Selected Analogues

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 2-Tert-butyl derivative | 283.36 | Not reported | Not reported |

| 2-Phenyl derivative | 303.35 | Not reported | 1.262 |

| 7-Chloro derivative (7c) | 306.15 | 286–287 | Not reported |

| 1-Oxo parent compound (7) | 243.27 | 286–287 | Not reported |

Biological Activity

2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 351000-76-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is , with a molecular weight of 283.37 g/mol. The compound features a tetrahydroacridine core, which is known for its role in various biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁NO₂ |

| Molecular Weight | 283.37 g/mol |

| CAS Number | 351000-76-5 |

| SMILES | CC(C)(C)C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |

Acetylcholinesterase Inhibition

One of the primary biological activities of 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is its inhibition of acetylcholinesterase (AChE). AChE plays a crucial role in the degradation of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of this enzyme can enhance cholinergic transmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Efficacy as an AChE Inhibitor

In a study conducted by researchers investigating various tetrahydroacridine derivatives, 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid exhibited significant AChE inhibitory activity. The compound's IC₅₀ value was reported to be approximately 200 nM, indicating potent activity compared to other known inhibitors like tacrine and donepezil .

Neuroprotective Effects

Beyond AChE inhibition, this compound has demonstrated neuroprotective effects in vitro. It appears to mitigate oxidative stress and reduce neuroinflammation by modulating the expression of key antioxidant enzymes and inflammatory markers.

The neuroprotective activity is attributed to the compound's ability to:

- Increase levels of Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates antioxidant response.

- Decrease reactive oxygen species (ROS) production.

- Inhibit pro-inflammatory cytokines such as IL-6 and TNFα .

Multi-targeted Approach

Recent findings suggest that compounds similar to 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid can act as multi-targeted drugs. They not only inhibit AChE but also interact with other targets associated with Alzheimer's pathology:

Summary of Studies

A summary table of key studies on the biological activity of 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is provided below:

| Study Reference | Activity Assessed | Findings |

|---|---|---|

| AChE Inhibition | IC₅₀ = 200 nM | |

| Neuroprotection | Reduced ROS and inflammation | |

| Multi-target inhibition | Effective against BACE1 and tau aggregation |

Conclusion from Case Studies

The cumulative data from these studies indicate that 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid holds promise as a therapeutic agent for neurodegenerative diseases due to its dual action as an AChE inhibitor and neuroprotective agent.

Future Directions

Further research is warranted to explore the pharmacokinetics and long-term effects of this compound in vivo. Additionally, structural modifications could enhance its efficacy and selectivity towards specific targets involved in Alzheimer's disease pathology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.